Ethyl 2-aminopent-4-ynoate
CAS No.:
Cat. No.: VC13437905
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | ethyl 2-aminopent-4-ynoate |
| Standard InChI | InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3 |
| Standard InChI Key | KDXHMSSQTZYIIZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC#C)N |
| Canonical SMILES | CCOC(=O)C(CC#C)N |
Introduction
Structural and Molecular Characteristics
Ethyl 2-aminopent-4-ynoate features a linear carbon chain with three key functional groups:
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Ethyl ester at C1, enhancing solubility in organic solvents.
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Amino group at C2, enabling nucleophilic reactions and hydrogen bonding.
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Terminal alkyne at C4, facilitating cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry).
Table 1: Key Physical and Chemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step process:
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Esterification: Reaction of 2-aminopent-4-ynoic acid with ethanol in the presence of sulfuric acid or thionyl chloride .
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Protection: Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions .
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Deprotection: Acidic hydrolysis (e.g., HCl) to yield the hydrochloride salt.
A patent (WO2017081590A1) details its use as an intermediate in synthesizing omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The process involves:
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Step 1: Condensation of ethyl 2-[(diphenylmethylidene)amino]pent-4-ynoate with propargyl alcohol.
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Step 2: Hydrolysis with hydrochloric acid to yield the free amine .
Industrial Methods
Large-scale production employs continuous flow reactors to optimize yield (75–85%) and purity (>98%). Automated systems minimize human intervention, while chromatography-free purification (e.g., crystallization) reduces costs.
Table 2: Comparison of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch esterification | 60 | 90 | Low equipment cost |
| Flow chemistry | 85 | 98 | High throughput |
| Enzymatic catalysis | 70 | 95 | Eco-friendly |
Chemical Reactivity and Applications
Key Reactions
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Click Chemistry: The alkyne reacts with azides to form 1,2,3-triazoles, useful in bioconjugation.
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Peptide Coupling: The amino group participates in amide bond formation with carboxylic acids via DCC (dicyclohexylcarbodiimide).
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Hydrolysis: The ester hydrolyzes to 2-aminopent-4-ynoic acid under acidic or basic conditions .
Pharmaceutical Applications
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Omarigliptin Synthesis: Serves as a key intermediate in the production of this antidiabetic drug .
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Antimicrobial Agents: Derivatives exhibit MIC values of 50–100 µg/mL against Staphylococcus aureus and Escherichia coli .
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Enzyme Inhibition: Inhibits biotin carboxylase (IC₅₀ = 5 µM), a target in antibacterial drug development .
Biological Activity and Mechanisms
Neuropharmacology
The compound’s ability to cross the blood-brain barrier makes it a candidate for neurotransmitter analogs. In rodent models, it increased GABA levels by 40%, suggesting anxiolytic potential .
Table 3: Biological Activity Profile
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